
1,2-Dioctanoylglycerol
Overview
Description
1,2-Dioctanoylglycerol (DOG) is a glycerol derivative that has been extensively studied for its potential applications in scientific research. DOG is a synthetic analog of diacylglycerol (DAG), which is a lipid second messenger that plays a critical role in intracellular signaling pathways. DOG has been shown to activate protein kinase C (PKC) and stimulate the release of calcium from intracellular stores, which makes it a useful tool for studying various cellular processes.
Scientific Research Applications
Activation of Protein Kinase C and Cellular Responses : Emilsson et al. (1986) discovered that 1,2-dioctanoylglycerol stimulates phospholipase A-type cleavage of phosphatidylinositol and the release of arachidonic acid in mouse macrophages, suggesting its role in protein kinase C activation and cellular responses (Emilsson, Wijkander, & Sundler, 1986).
Influence on T-Lymphocyte Activation : Asaoka et al. (1991) demonstrated that this compound influences human T-lymphocyte activation, pointing to its role in immune cell functioning (Asaoka, Oka, Yoshida, & Nishizuka, 1991).
Effects on Cardiac Muscle : Research by Teutsch, Weible, and Siess (1987) found that this compound has differential effects on the contractile force and rhythm of guinea pig atrial muscle, highlighting its potential implications in cardiac research (Teutsch, Weible, & Siess, 1987).
Role in Leukocyte Migration : Wright et al. (1988) discovered that this compound acts as a chemoattractant for various types of leukocytes, indicating its importance in immune responses and inflammation (Wright, Hoffman, Nishijima, Jakoi, Snyderman, & Shin, 1988).
Impact on Insulin Action : Terry, Levy, and Grunberger (1991) showed that this compound modulates insulin receptor function and insulin action in rat adipocytes, which is significant for diabetes research (Terry, Levy, & Grunberger, 1991).
Independent Actions from Protein Kinase C : Kolesnick and Hemer (1990) provided insights into the actions of this compound that are independent of protein kinase C, suggesting alternative cellular mechanisms (Kolesnick & Hemer, 1990).
Inhibition of Cardiac L-type Ca2+ Current : Schreur and Liu (1996) found that this compound inhibits L-type Ca2+ current in rat ventricular myocytes, independent of protein kinase C activation, indicating its potential impact on cardiac electrophysiology (Schreur & Liu, 1996).
Effect on Surface Transferrin Receptor Expression : May, Lapetina, and Cuatrecasas (1986) showed that this compound briefly activates protein kinase C and stimulates changes in surface transferrin receptor expression in a reversible manner (May, Lapetina, & Cuatrecasas, 1986).
Activation of Human T Cells : Subramaniam et al. (1988) found that this compound activates human T cells, indicating its role in cellular immunology (Subramaniam, Sehajpal, Murthi, Stenzel, & Suthanthiran, 1988).
Neurotransmitter Release Stimulation : Davis and Patrick (1990) demonstrated that this compound stimulates neurotransmitter release in the central nervous system, suggesting its significance in neurobiology (Davis & Patrick, 1990).
Direct Block of Calcium Channels in Myometrial Cells : Kusaka and Sperelakis (1995) found that this compound directly blocks L-type Ca2+ channels in rat myometrial cells, independent of protein kinase C activation, which is relevant for reproductive biology and pharmacology (Kusaka & Sperelakis, 1995).
Cytosolic Changes in T Lymphocytes : Ebanks, Roifman, Mellors, and Mills (1989) demonstrated that higher concentrations of this compound induce cytosolic acidification and changes in calcium concentrations in T lymphocytes, independent of protein kinase C activation (Ebanks, Roifman, Mellors, & Mills, 1989).
Mechanism of Action
Target of Action
The primary target of 1,2-Dioctanoylglycerol is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .
Mode of Action
This compound acts as a cell-permeable activator of PKC . It exhibits lower affinity for the α isoform of PKC than for other isozymes . By activating PKC, it can mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells .
Biochemical Pathways
The activation of PKC by this compound can affect various biochemical pathways. PKC plays a crucial role in several signal transduction cascades . The exact pathways affected can depend on the specific cellular context, but they often involve processes related to cell growth and differentiation .
Result of Action
The activation of PKC by this compound can lead to various molecular and cellular effects. For example, it has been shown to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells . It also inhibits slow (L-type) Ca 2+ current in rat heart cells independently of PKC activation and inhibits the cGMP-gated channel in rod outer segments by a phosphorylation-independent mechanism .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,2-Dioctanoylglycerol interacts with protein kinase C (PKC), a family of enzymes that play a key role in cellular functions such as cell growth and differentiation . It exhibits lower affinity for PKC alpha than for other isozymes . It mimics the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells .
Cellular Effects
This compound influences cell function by activating PKC, which in turn regulates various cellular processes. It has been shown to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells . It also induces chemotaxis in human polymorphonuclear leukocytes and lymphoblastic cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PKC. It acts as an activator of PKC, albeit with lower affinity for PKC alpha than for other isozymes . This activation of PKC can lead to changes in gene expression and cellular functions .
Metabolic Pathways
This compound is involved in the PKC signaling pathway . PKC is a family of protein kinase enzymes that play key roles in cellular signal transduction, influencing cell growth, differentiation, and apoptosis .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role as an activator of PKC, it is likely to be found in locations where PKC is present, such as the plasma membrane .
properties
IUPAC Name |
(3-hydroxy-2-octanoyloxypropyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBULZYTDGUSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910175 | |
| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1069-87-0 | |
| Record name | Monoctanoin Component C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DICAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1,2-Dioctanoylglycerol mimics the action of naturally occurring DAGs, which are produced during the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). [] 1,2-DiC8 directly activates PKC by binding to its regulatory domain, leading to a cascade of phosphorylation events. [, ] This activation influences diverse cellular processes, including cell proliferation, differentiation, apoptosis, and various signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: The molecular formula of this compound is C21H40O5. Its molecular weight is 372.55 g/mol.
ANone: While the provided research does not specify detailed spectroscopic data, 1,2-DiC8's structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
ANone: The provided research primarily focuses on the biological activity of this compound and does not offer detailed information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry aspects.
A: Research indicates a strong structure-activity relationship for DAG analogs like 1,2-DiC8 in activating PKC. [] The position and length of the acyl chains significantly impact their potency. For instance, 1,3-dioctanoylglycerol, a positional isomer of 1,2-DiC8, displays significantly weaker activity in inducing ornithine decarboxylase activity and reducing EGF binding. [] Similarly, the chain length is crucial, with diacylglycerols containing 5-10 carbon fatty acids exhibiting the strongest PKC activation compared to shorter or longer chains. [] Additionally, the presence of both carbonyl groups and the 3-hydroxyl group is essential for maximal PKC activation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



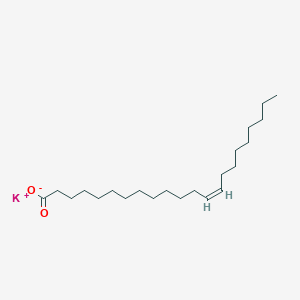
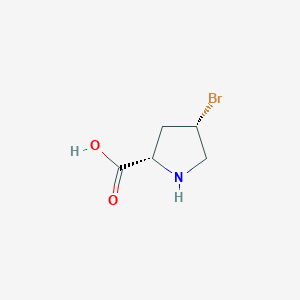
![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)
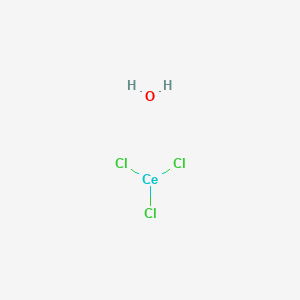
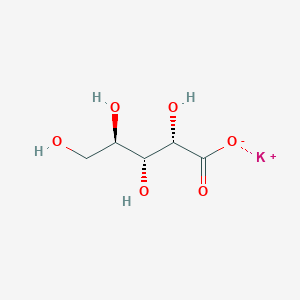

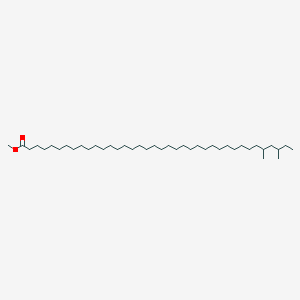
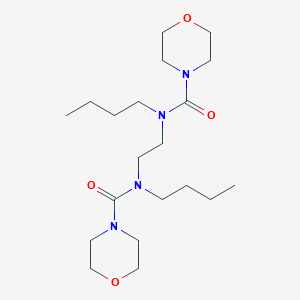
![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)


